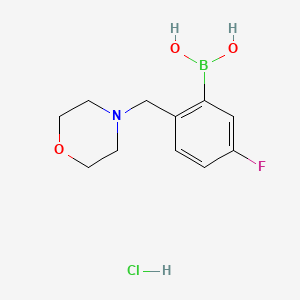

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride

Beschreibung

Background on Boronic Acids in Chemical Research

Boronic acids represent a fundamental class of organoboron compounds characterized by the general formula R–B(OH)₂, where R denotes an organic substituent and the boron atom is bonded to two hydroxyl groups. These compounds have emerged as indispensable building blocks in modern synthetic chemistry, distinguished by their unique electronic properties and versatile reactivity patterns. The boron atom in boronic acids exhibits sp² hybridization in its neutral state, creating a vacant p-orbital that enables the compound to function as a Lewis acid. This electronic configuration allows boronic acids to accept electron pairs from Lewis bases, facilitating the formation of reversible covalent complexes with molecules containing suitable donor groups.

The distinctive chemical behavior of boronic acids stems from their ability to undergo rapid equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate complex. This equilibrium is pH-dependent, with most boronic acids exhibiting pKₐ values around 9, while their tetrahedral boronate complexes demonstrate pKₐ values near 7. The reversible nature of these interactions has profound implications for molecular recognition applications, enabling boronic acids to selectively bind to molecules containing vicinal diols, amino acids, and other Lewis base functionalities. In aqueous solutions, this equilibrium behavior allows boronic acids to function as dynamic molecular switches, responding to changes in pH and the presence of competing ligands.

The synthetic utility of boronic acids extends far beyond their molecular recognition capabilities, encompassing their role as essential reagents in cross-coupling reactions. The Suzuki-Miyaura reaction, which utilizes boronic acids as coupling partners with aryl halides under palladium catalysis, has revolutionized the construction of carbon-carbon bonds in organic synthesis. This transformation has become one of the most widely employed methods for synthesizing biaryl compounds, pharmaceutical intermediates, and complex natural products. The success of boronic acids in cross-coupling chemistry has led to extensive research into new synthetic methodologies for their preparation and functionalization.

Contemporary research in boronic acid chemistry has expanded to include their applications in materials science, chemical biology, and medicinal chemistry. These compounds serve as key components in the development of stimuli-responsive polymers, drug delivery systems, and molecular sensors. The ability of boronic acids to form reversible covalent bonds with biological molecules has opened new avenues for creating bioconjugates and therapeutic agents with enhanced selectivity and controlled release properties. Furthermore, their low inherent toxicity and rapid environmental degradation make them attractive candidates for sustainable chemical processes.

Significance of Fluorinated Phenylboronic Acid Derivatives

Fluorinated phenylboronic acid derivatives represent a specialized subset of organoboron compounds where fluorine substituents are strategically incorporated into the aromatic ring system to modulate the electronic and physical properties of the parent boronic acid. The introduction of fluorine atoms into phenylboronic acid structures induces profound changes in their chemical behavior due to the extreme electronegativity of fluorine and its strong electron-withdrawing inductive effect. This electronic modification results in enhanced Lewis acidity of the boron center, improved hydrolytic stability, and altered binding affinities toward various substrates.

The electron-withdrawing nature of fluorine substituents significantly affects the pKₐ values of fluorinated phenylboronic acids, with reported values ranging from 6.17 to 8.77 depending on the number and position of fluorine atoms. The lowest pKₐ value of 6.17 has been observed for 2,3,4,6-tetrafluorophenylboronic acid, demonstrating the cumulative effect of multiple fluorine substituents on the acidity of the boronic acid group. This enhanced acidity translates to improved performance under physiological conditions, as the boronic acid remains predominantly in its active tetrahedral form at biological pH values.

Spectroscopic studies of fluorinated phenylboronic acids have revealed unique properties that distinguish them from their non-fluorinated counterparts. Nuclear magnetic resonance investigations have shown that fluorine substituents influence not only the chemical shifts of neighboring nuclei but also affect coupling patterns and relaxation behavior. The ¹⁹F nuclear magnetic resonance spectroscopy of these compounds provides valuable structural information and has been utilized for developing fluorine-based detection methods for diol-containing analytes. Research has demonstrated that fluorinated boronic acid-appended bipyridinium salts can effectively discriminate between different diol-containing bioanalytes using ¹⁹F nuclear magnetic resonance fingerprinting techniques.

The enhanced stability of fluorinated phenylboronic acids under hydrolytic conditions makes them particularly valuable for applications requiring prolonged exposure to aqueous environments. Traditional phenylboronic acids often undergo dehydration to form boroxines or experience hydrolytic degradation under certain conditions, but fluorine substitution significantly improves their resistance to these processes. This stability enhancement is attributed to the electron-withdrawing effect of fluorine, which reduces the nucleophilicity of the boronic acid hydroxyl groups and decreases their susceptibility to intermolecular condensation reactions.

The structural modifications induced by fluorine substitution extend beyond electronic effects to include changes in molecular geometry and crystal packing behavior. Crystallographic studies have revealed that fluorinated phenylboronic acids often exhibit different hydrogen bonding patterns and supramolecular arrangements compared to their non-fluorinated analogs. These structural differences can influence the compound's solubility, melting point, and overall physical properties, making fluorination a valuable tool for fine-tuning the characteristics of boronic acid derivatives for specific applications.

Historical Context of Morpholine-Containing Boronic Acids

The development of morpholine-containing boronic acids represents a significant advancement in the design of boronic acid-based molecular receptors, combining the unique binding properties of boronic acids with the structural advantages of morpholine heterocycles. Morpholine, a six-membered ring containing both oxygen and nitrogen heteroatoms, provides additional coordination sites and conformational flexibility that can enhance the molecular recognition capabilities of boronic acid derivatives. The integration of morpholine moieties into boronic acid structures has been driven by the need for more selective and efficient saccharide receptors operating under physiological conditions.

Historical research has demonstrated that 2-(aminomethyl)phenylboronic acids function as potent saccharide molecular receptors with activity at physiological pH levels. The continuous demand for new and selective receptors has motivated extensive investigation into synthetic methodologies for preparing these specialized compounds. Early synthetic approaches often involved multi-step processes with limited selectivity and yields, presenting significant challenges for practical applications. The complexity of these synthetic routes was further complicated by specific purification problems associated with boronic acids, including irreversible binding to silica gel and formation of boroxines at elevated temperatures.

The amination-reduction reaction of commercially available (2-formylphenyl)boronic acid with secondary amines, particularly morpholine, emerged as a promising synthetic strategy for preparing morpholine-containing boronic acid derivatives. This approach involves the formation of an imine intermediate followed by reduction with sodium borohydride to yield the desired aminomethyl-substituted product. The reaction typically employs a 1:1 molar ratio of morpholine to (2-formylphenyl)boronic acid in methanol, with sodium borohydride serving as the reducing agent. Optimization studies have focused on determining appropriate reaction temperatures and conditions to maximize yield and selectivity.

Research investigations into the supramolecular structure of morpholine-substituted boronic acids have revealed that the receptor properties of these compounds result not only from the boron-containing groups but also from weak interactions involving other parts of the molecular structure. The morpholine ring can participate in hydrogen bonding and other non-covalent interactions that contribute to the overall binding affinity and selectivity of the receptor. These supramolecular considerations have become increasingly important in the rational design of new boronic acid-based molecular recognition systems.

The synthetic methodology for morpholine-containing boronic acids has been refined through careful investigation of reaction conditions and mechanistic pathways. Studies have shown that various products can be expected under different amination-reduction conditions, necessitating optimization of parameters such as temperature, solvent, and reagent stoichiometry. The development of reliable synthetic protocols has been crucial for advancing the practical applications of these compounds in areas such as glucose sensing, biomolecular recognition, and therapeutic agent development.

Contemporary research continues to explore new morpholine-containing boronic acid architectures with enhanced properties and expanded application scope. The incorporation of additional functional groups, such as fluorine substituents, represents a natural evolution in this field, combining the advantages of morpholine coordination with the enhanced properties conferred by fluorine substitution. This convergence of structural elements in compounds like 5-fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride represents the culmination of decades of research into optimizing boronic acid-based molecular systems for demanding chemical and biological applications.

Eigenschaften

IUPAC Name |

[5-fluoro-2-(morpholin-4-ylmethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3.ClH/c13-10-2-1-9(11(7-10)12(15)16)8-14-3-5-17-6-4-14;/h1-2,7,15-16H,3-6,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMNHTRQBVOIROF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)CN2CCOCC2)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of 5-Fluoro-2-(morpholinomethyl)phenylboronic Acid

A representative synthetic route is as follows:

Starting Material: 5-Fluoro-2-bromobenzaldehyde or 5-fluoro-2-bromobenzyl bromide.

Step A: Morpholinomethyl Substitution

React 5-fluoro-2-bromobenzaldehyde with morpholine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to perform reductive amination, yielding 5-fluoro-2-(morpholinomethyl)benzaldehyde.Step B: Conversion to Boronic Acid

Subject the bromide derivative to lithium-halogen exchange using n-butyllithium at low temperature (e.g., -78°C), then quench with trimethyl borate. Subsequent acidic hydrolysis yields the boronic acid.Step C: Salt Formation

Treat the free boronic acid with hydrochloric acid in an appropriate solvent (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt.

Alternative Method: Direct Borylation

An alternative modern approach involves palladium-catalyzed borylation (Miayura borylation) of the corresponding aryl halide:

React 5-fluoro-2-(morpholinomethyl)aryl bromide with bis(pinacolato)diboron under Pd(0) catalysis and base (e.g., potassium acetate) to form the pinacol boronate ester.

Hydrolyze the boronate ester under acidic conditions to yield the boronic acid.

Convert to hydrochloride salt as above.

Research Findings and Considerations

Purity and Stability: The hydrochloride salt form tends to exhibit improved stability and solubility, which is critical for biological assays and pharmaceutical applications.

Solvent Compatibility: For formulation, solvents such as DMSO, PEG300, Tween 80, and water are used in a stepwise addition to ensure clear solutions, aided by physical methods like vortexing or ultrasound.

Synthetic Challenges: The presence of the fluorine atom at the 5-position can influence reactivity, requiring careful control of lithiation or catalytic conditions to prevent side reactions.

Analytical Characterization: The compound is typically characterized by NMR, mass spectrometry, and HPLC to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive amination + Lithiation + Hydrolysis | Morpholine, n-BuLi, B(OMe)3, acid hydrolysis | Straightforward, well-established | Requires low temperature, moisture sensitive |

| Pd-Catalyzed Borylation + Hydrolysis | Pd catalyst, bis(pinacolato)diboron, base, acid hydrolysis | Mild conditions, scalable | Requires palladium catalyst, potential cost |

| Hydrochloride Salt Formation | Treatment with HCl in solvent | Enhances solubility and stability | Additional purification step |

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride involves its interaction with molecular targets through the boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The fluorine atom and morpholinomethyl group further enhance its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Functional Differences

Analysis

- Trifluoromethyl (-CF₃) vs. Morpholinomethyl: The -CF₃ group in 5-Fluoro-2-(trifluoromethyl)phenylboronic acid increases lipophilicity, favoring applications in materials science (e.g., OLEDs). In contrast, the morpholinomethyl group in the target compound improves aqueous solubility, critical for drug delivery .

- Formyl (-CHO) vs. Boronic Acid : The formyl group in 5-Trifluoromethyl-2-formylphenylboronic acid allows for further functionalization via reductive amination, enabling antimicrobial activity .

Boronic Acid Derivatives with Morpholine Moieties

Table 2: Morpholine-Containing Boronic Acids

Key Findings

- Positional Isomerism: The ortho-substituted morpholinomethyl group in the target compound provides steric hindrance, slowing hydrolysis of the boronic acid compared to para-substituted analogs .

- Carbamate vs. Methyl Linkage: The morpholinocarbonyl group in BB-6019 introduces a hydrogen-bond acceptor site, improving binding affinity to enzymatic pockets .

Research Findings and Performance Metrics

Reactivity in Suzuki-Miyaura Coupling

- Yield Comparison :

- Substrate Scope: The morpholinomethyl group in the target compound enables coupling with sterically hindered substrates (e.g., 2,6-disubstituted aryl chlorides), unlike simpler analogs .

Biologische Aktivität

5-Fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound is characterized by its unique structural features, which include a fluorine atom and a morpholinomethyl group, contributing to its pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBClFNO

- Molecular Weight : 253.52 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of glycosylation processes in cells.

Anticancer Activity

Research has indicated that boronic acids, including this compound, exhibit significant anticancer properties. A study evaluating the compound's efficacy against L1210 mouse leukemia cells reported potent inhibition of cell proliferation with IC values in the nanomolar range. This suggests that the compound may interfere with critical cellular processes necessary for cancer cell survival and proliferation .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | <50 | Inhibition of nucleotide synthesis |

| Other Boronic Acid Derivatives | Various | Varies | Diverse mechanisms |

Antimicrobial Activity

In addition to its anticancer effects, the compound has been investigated for its antimicrobial properties. Studies have shown that boronic acids can exhibit moderate antibacterial and antifungal activities. The mechanism often involves the inhibition of key enzymes like leucyl-tRNA synthetase (LeuRS), which is crucial for protein synthesis in microorganisms.

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity Level | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate | <100 µg/mL |

| Candida albicans | Moderate | <100 µg/mL |

| Aspergillus niger | Higher than others | <50 µg/mL |

Case Studies

- Anticancer Study : A study conducted on L1210 mouse leukemia cells demonstrated that this compound effectively inhibited cell growth, suggesting potential as a therapeutic agent for leukemia treatment .

- Antimicrobial Evaluation : Another investigation assessed the compound's efficacy against various bacterial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-fluoro-2-(morpholinomethyl)phenylboronic acid hydrochloride to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions:

- Temperature : Mild temperatures (40–60°C) prevent decomposition of the boronic acid moiety .

- Solvent : Polar aprotic solvents (e.g., THF or DMF) enhance solubility of intermediates .

- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura coupling reactions involving fluorinated aryl halides .

- Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) removes by-products like unreacted morpholine derivatives .

- Data Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 40–60°C | Prevents boronic acid degradation |

| Solvent Polarity | High (DMF) | Enhances intermediate solubility |

| Catalyst Loading | 1–2 mol% Pd | Balances cost and efficiency |

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluorine substituents (δ ≈ -110 to -120 ppm for aromatic F), while ¹¹B NMR confirms boronic acid integrity (δ ≈ 30 ppm) .

- LC-MS : Validates molecular weight (C₁₁H₁₄BFNO₂·HCl = 287.5 g/mol) and detects impurities like hydrolyzed boronic acid .

- X-Ray Crystallography : Resolves steric effects of the morpholinomethyl group on the phenyl ring .

Q. How does the morpholine substituent influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions (pH < 3) : The morpholine nitrogen protonates, increasing hydrophilicity but risking boronic acid hydrolysis .

- Neutral/Basic Conditions (pH 7–9) : The boronic acid forms reversible esters with diols, while the morpholine group remains stable .

- Mitigation Strategy : Use buffered solutions (pH 6–7) during biological assays to balance stability and reactivity .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Transmetalation Step : The boronic acid transfers the aryl group to Pd(II), facilitated by the electron-withdrawing fluorine atom, which activates the aryl ring .

- Steric Effects : The morpholinomethyl group at the ortho position slows transmetalation due to steric hindrance, requiring longer reaction times (12–24 hrs) .

- Contradiction Note : Some studies report accelerated coupling with bulky phosphine ligands (e.g., SPhos), contradicting steric assumptions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Source Analysis : Compare assay conditions (e.g., cell lines, incubation time). For example, activity against E. coli varies with membrane permeability influenced by morpholine’s lipophilicity .

- Structural Analogues : Test derivatives (e.g., replacing morpholine with piperidine) to isolate the role of the substituent .

- Data Table :

| Derivative | IC₅₀ (μM) | LogP |

|---|---|---|

| Morpholinomethyl | 12.3 | 1.8 |

| Piperidinylmethyl | 18.9 | 2.1 |

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to serine proteases, leveraging the boronic acid’s affinity for catalytic serine residues .

- DFT Calculations : Analyze electron density maps to predict regioselectivity in reactions .

- Validation : Cross-reference computational results with experimental IC₅₀ values from enzyme inhibition assays .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.